REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:9]=[C:8]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:7]=[CH:6][C:5]=1[OH:17])[CH:2]=[CH2:3]>[Pd].C(OCC)(=O)C>[O:10]([C:8]1[CH:7]=[CH:6][C:5]([OH:17])=[C:4]([CH2:1][CH2:2][CH3:3])[CH:9]=1)[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1
|
Name
|
|
Quantity
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141.4 g
|
Type
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reactant
|
Smiles
|
C(C=C)C1=C(C=CC(=C1)OC1=CC=CC=C1)O
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Name
|
|
Quantity
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12 g
|
Type
|
catalyst
|
Smiles
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[Pd]
|
Name
|
|
Quantity
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2 L
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Type
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solvent
|
Smiles
|
C(C)(=O)OCC
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Type
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CUSTOM
|
Details
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The reaction was stirred under H2 until the starting material
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
was consumed
|
Type
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FILTRATION
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Details
|
The reaction mixture was filtered through Celite
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Type
|
WASH
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Details
|
the cake washed with ethyl acetate (total volume ˜6 liters)
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to a dark oil which
|
Type
|
WASH
|
Details
|
washed with 2N HCl (200 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic solution was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a light brown oil
|
Name
|
|
Type
|
|
Smiles
|
O(C1=CC=CC=C1)C1=CC(=C(C=C1)O)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |